Cas no 2229241-27-2 (1-(methanesulfonylmethyl)cyclopentan-1-amine)

1-(メタンスルホニルメチル)シクロペンタン-1-アミンは、有機合成中間体として重要な化合物です。メタンスルホニルメチル基とアミン基を有するシクロペンタン骨格を持ち、高い反応性と多様な修飾可能性を特徴とします。特に医薬品開発分野において、この化合物は生理活性物質の合成前駆体として有用です。分子内に極性基を有するため、溶解性に優れ、反応条件の最適化が容易という利点があります。また、立体障害が比較的小さいシクロペンタン構造を有することから、官能基変換反応における選択性も良好です。

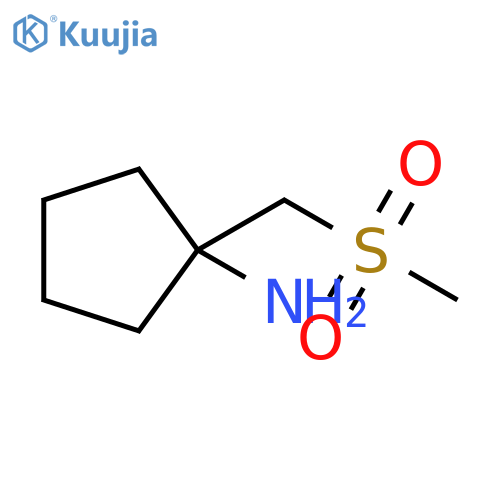

2229241-27-2 structure

商品名:1-(methanesulfonylmethyl)cyclopentan-1-amine

1-(methanesulfonylmethyl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(methanesulfonylmethyl)cyclopentan-1-amine

- Cyclopentanamine, 1-[(methylsulfonyl)methyl]-

-

- インチ: 1S/C7H15NO2S/c1-11(9,10)6-7(8)4-2-3-5-7/h2-6,8H2,1H3

- InChIKey: WLQLULGFGBGROQ-UHFFFAOYSA-N

- ほほえんだ: C1(CS(C)(=O)=O)(N)CCCC1

じっけんとくせい

- 密度みつど: 1.156±0.06 g/cm3(Predicted)

- ふってん: 336.5±15.0 °C(Predicted)

- 酸性度係数(pKa): 7.29±0.20(Predicted)

1-(methanesulfonylmethyl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990364-5.0g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1990364-0.05g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-1990364-10.0g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1990364-2.5g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1990364-5g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-1990364-1g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-1990364-0.1g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-1990364-0.5g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1990364-1.0g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1990364-0.25g |

1-(methanesulfonylmethyl)cyclopentan-1-amine |

2229241-27-2 | 0.25g |

$972.0 | 2023-09-16 |

1-(methanesulfonylmethyl)cyclopentan-1-amine 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

2229241-27-2 (1-(methanesulfonylmethyl)cyclopentan-1-amine) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量